molecular formula C11H11BrIN3O B1446285 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-82-0

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1446285
CAS RN: 1416713-82-0
M. Wt: 408.03 g/mol
InChI Key: GYODPBAGTQRSPP-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule. It contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, at the 3-position with an iodine atom, and at the 6-position with a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic pyrazolo[4,3-b]pyridine core and the tetrahydro-2H-pyran-2-yl, bromo, and iodo substituents . The presence of these substituents likely has a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromo and iodo substituents, as these are potential sites for nucleophilic substitution reactions . The tetrahydro-2H-pyran-2-yl group could also potentially participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromo and iodo substituents would likely increase the compound’s molecular weight and could influence its solubility and reactivity . The tetrahydro-2H-pyran-2-yl group could also influence the compound’s properties .

Scientific Research Applications

Synthesis of 2H-Pyrans

2H-Pyrans are structural motifs present in many natural products and serve as key intermediates in the construction of complex molecular structures . The compound can be utilized in the synthesis of 2H-pyrans, particularly in the formation of fused polycyclic structures, which are valuable in the development of pharmaceuticals and agrochemicals.

Development of Hydroxylamine Derivatives

Hydroxylamines are important intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and dyes . The tetrahydro-2H-pyran-2-yl moiety of the compound can be used to create novel hydroxylamine derivatives with potential applications in improving DNA damage detection methods.

Nickel-Catalyzed Cross-Coupling Reactions

The compound can be used in nickel-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules . These reactions are crucial for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and materials science.

Antiproliferative Agents

Pyrazolopyridine derivatives have shown promising antitumor activity against liver carcinoma . The compound’s structure could be explored for the synthesis of new heterocycles with potential as antiproliferative agents, contributing to cancer research and therapy.

Biomedical Applications

1H-Pyrazolopyridines, including the compound , have been studied for various biomedical applications due to their structural similarity to purine bases . They have potential uses in the development of new drugs targeting a wide range of diseases.

TRK Inhibitors for Cancer Treatment

Pyrazolopyridine derivatives have been evaluated as TRK inhibitors, which are important in the treatment of cancers caused by continuous activation and overexpression of TRK proteins . The compound could serve as a scaffold for the design of new TRK inhibitors.

CDK2 Inhibitors for Cancer Therapy

The compound’s derivatives have been investigated as CDK2 inhibitors, which are significant in the regulation of cell cycle progression and are targets for cancer therapy . Research into these derivatives could lead to the development of novel cancer treatments.

Synthesis of New Heterocycles

The compound’s structure is conducive to the synthesis of new heterocycles, which are essential components in the discovery of new therapeutic agents . These heterocycles could be used to create compounds with a variety of biological activities, expanding the scope of medicinal chemistry.

Future Directions

The study of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to their potential biological activities . Therefore, the synthesis and study of “6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” and related compounds could be an interesting direction for future research .

properties

IUPAC Name

6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(14-6-7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYODPBAGTQRSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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